An In-depth Technical Guide to the Asp-Val Dipeptide
An In-depth Technical Guide to the Asp-Val Dipeptide
This guide provides a comprehensive overview of the dipeptide Aspartyl-Valine (Asp-Val), detailing its structure, physicochemical properties, synthesis, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development and peptide science.
Core Structure and Identification
Asp-Val is a dipeptide composed of L-aspartic acid and L-valine residues linked by a peptide bond.[1][2][3] The chemical structure consists of a C-terminal valine and an N-terminal aspartic acid. It is recognized as a metabolite and can be isolated from enzymatic hydrolysates of various food proteins.[1][3]
Table 1: Chemical Identifiers for Asp-Val
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
| Molecular Formula | C₉H₁₆N₂O₅ |
| SMILES | CC(C)--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N |
| InChI | InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1 |
| InChIKey | CPMKYMGGYUFOHS-FSPLSTOPSA-N |
| CAS Number | 13433-04-0 |
| ChEBI ID | CHEBI:73832 |
| PubChem CID | 7009616 |
Physicochemical Properties
The physicochemical properties of Asp-Val are crucial for its behavior in biological systems and for its handling and analysis in a laboratory setting.
Table 2: Physicochemical Data for Asp-Val
| Property | Value | Source |
| Molecular Weight | 232.23 g/mol | |
| Exact Mass | 232.10592162 Da | |
| Topological Polar Surface Area | 130 Ų | |
| XLogP3 | -4.7 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 5 | |
| Isoelectric Point (pI) (Theoretical) | ~3.1 | Calculated based on pKa values of constituent amino acids |
| Solubility | Soluble in aqueous solutions; solubility is pH-dependent. | General knowledge, supported by solubility of constituent amino acids. |
Note on pI Calculation: The theoretical isoelectric point (pI) is estimated by averaging the pKa values of the ionizable groups that flank the neutral zwitterionic form. For Asp-Val, these are the α-carboxyl group of Valine (pKa ~2.3) and the side-chain carboxyl group of Aspartic Acid (pKa ~3.9). Thus, pI ≈ (2.3 + 3.9) / 2 = 3.1.
Synthesis and Purification
The chemical synthesis of dipeptides like Asp-Val can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. SPPS is generally preferred for research applications due to its efficiency and ease of purification.
This protocol outlines a general procedure for the manual synthesis of Asp-Val on a resin support.
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Resin Preparation:
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Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide fragments) in a non-polar solvent like dichloromethane (B109758) (CH2Cl2) for 30-60 minutes.
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Wash the resin thoroughly with dimethylformamide (DMF).
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First Amino Acid Coupling (Valine):
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Dissolve Fmoc-Val-OH and a base such as diisopropylethylamine (DIPEA) in CH2Cl2.
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Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
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To cap any unreacted sites, treat the resin with a solution of CH2Cl2:MeOH:DIPEA (17:2:1) for 45-60 minutes.
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Wash the resin with CH2Cl2 and then DMF to remove excess reagents.
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Fmoc Deprotection:
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Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of Valine.
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Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.
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Second Amino Acid Coupling (Aspartic Acid):
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Activate the second amino acid (Fmoc-Asp(OtBu)-OH) in a separate vessel. Dissolve the protected amino acid with a coupling reagent (e.g., HBTU/HATU) and an activator base (e.g., HOBt/HOAt) in DMF. Add DIPEA or N-methylmorpholine to initiate activation.
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Add the activated amino acid solution to the resin and allow it to react for at least 4 hours at room temperature.
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Wash the resin with DMF and CH2Cl2.
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Final Deprotection and Cleavage:
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Perform a final Fmoc deprotection using 20% piperidine in DMF.
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Wash the resin with DMF, followed by CH2Cl2, and dry it under vacuum.
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Cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu on Asp) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).
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Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
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Purification and Analysis:
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Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
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Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
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Caption: Workflow for dipeptide synthesis and analysis.
Biological Activity and Signaling
Dipeptides are increasingly recognized for their roles beyond being simple metabolic intermediates. They can act as signaling molecules, modulating various biological processes such as enzymatic activity, cellular communication, and hormonal signaling.
Asp-Val is classified as a metabolite, indicating its presence and participation in the metabolic pathways of organisms. It can be formed during the digestion of dietary proteins and absorbed into circulation.
While specific signaling pathways for Asp-Val are not extensively detailed in the provided context, dipeptides, in general, can influence cellular behavior. They can be transported into cells via transporters like PepT1, which can lead to membrane depolarization. Furthermore, peptides can activate G-protein coupled receptors (GPCRs) such as the calcium-sensing receptor (CaSR), leading to downstream signaling cascades that involve intracellular calcium increase and activation of kinase pathways like ERK1/2. This can ultimately influence gene transcription and cellular responses like hormone secretion.
Some peptides have also been shown to have roles in modulating the immune system, acting as neurotransmitter precursors, or even possessing anti-tumor properties. For instance, the pentapeptide sequence Glu-Ile-Leu-Asp-Val (EILDV) has been studied for its antimetastatic effects.
Caption: Generalized GPCR-mediated signaling by a dipeptide.
Conclusion
The Asp-Val dipeptide, while structurally simple, represents a class of molecules with significant biological relevance. Its well-defined physicochemical properties allow for its synthesis, purification, and characterization using standard laboratory techniques. As research into the signaling roles of small peptides continues to expand, a thorough understanding of fundamental dipeptides like Asp-Val is essential for advancements in biochemistry, nutrition, and therapeutic development.
